Methanesulfonamide

Description

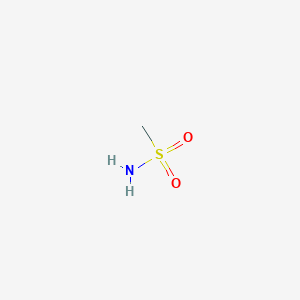

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5NO2S/c1-5(2,3)4/h1H3,(H2,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNQIVZYLYMDVSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062865 | |

| Record name | Methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3144-09-0 | |

| Record name | Methanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3144-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003144090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=271 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanesulfonamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHANESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98YB2P6NHR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanesulfonamide (CH₃SO₂NH₂) is a simple yet versatile organosulfur compound that has garnered significant attention in various scientific disciplines, particularly in organic synthesis and medicinal chemistry. As a primary sulfonamide, it serves as a crucial building block for the synthesis of a wide array of more complex molecules, including numerous pharmaceutical agents.[1] Its unique combination of stability, reactivity, and solubility makes it an invaluable tool for chemists. This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for their determination, and visual representations of its synthesis and catalytic applications.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[2] Its physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | CH₅NO₂S | [1] |

| Molecular Weight | 95.12 g/mol | [1] |

| CAS Number | 3144-09-0 | [2] |

| Appearance | White to off-white crystalline solid/flakes | |

| Melting Point | 88-92 °C | |

| Boiling Point | 208.2 °C at 760 mmHg | |

| Density | 1.363 g/cm³ | |

| pKa | 10.87 |

Table 2: Solubility and Partitioning Properties of this compound

| Property | Value | Reference(s) |

| Solubility in Water | Soluble | |

| Solubility in Organic Solvents | Slightly soluble in DMSO and methanol. | |

| LogP (Octanol-Water Partition Coefficient) | -1.0953 |

Reactivity and Stability

This compound exhibits a balance of stability and reactivity that contributes to its utility in chemical synthesis. The sulfonamide functional group is relatively unreactive, making the compound stable under many conditions. However, the N-H bond is acidic enough to be deprotonated by a suitable base, and the sulfonyl group can act as a leaving group in certain reactions.

It is stable under normal temperatures and pressures. Hazardous decomposition products include carbon monoxide, carbon dioxide, and oxides of nitrogen and sulfur. It is incompatible with strong oxidizing agents.

The sulfonamide nitrogen can act as a nucleophile, for instance, in reactions with electrophiles like sulfonyl chlorides to form N-substituted sulfonamides. Conversely, upon deprotonation, the resulting anion is a potent nucleophile. The sulfonamide group can also be involved in reactions where it is ultimately removed or transformed. For example, this compound can be used as a source of the "mesyl" (methanesulfonyl) group.

Experimental Protocols

This section provides detailed methodologies for the determination of key chemical properties of this compound.

Determination of Melting Point

Principle: The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Pack the capillary tube by tapping the open end into the powdered sample. The solid should form a compact column of 2-3 mm in height at the bottom of the tube.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting initially to determine an approximate melting point range.

-

Allow the apparatus to cool below the approximate melting point.

-

Prepare two more capillary tubes with the sample.

-

Set the heating rate to a slow and steady increase (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal melts (the end of melting). This is the melting point range.

-

Repeat the measurement with the third capillary tube to ensure consistency.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Apparatus:

-

Thiele tube or micro-boiling point apparatus

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or oil bath)

Procedure (Micro-boiling point method):

-

Place a small amount (a few drops) of molten this compound into a small test tube.

-

Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band or a wire. The bottom of the test tube should be level with the thermometer bulb.

-

Clamp the assembly in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil), ensuring the sample is below the oil level.

-

Gently heat the side arm of the Thiele tube.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Continue heating until a steady stream of bubbles is observed, then remove the heat.

-

As the liquid cools, the bubbling will slow down and stop. The temperature at which the liquid is drawn back into the capillary tube is the boiling point.

-

Record the atmospheric pressure at the time of the measurement.

Determination of pKa (Acid Dissociation Constant)

Principle: The pKa is a measure of the acidity of a compound. For this compound, the N-H proton is acidic. Potentiometric titration is a common method for pKa determination.

Apparatus:

-

pH meter with a suitable electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Deionized water

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the pH electrode in the solution, ensuring the bulb is fully covered.

-

Record the initial pH of the solution.

-

Begin titrating with the standardized NaOH solution, adding small, known volumes (e.g., 0.1-0.5 mL) at a time.

-

After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration until the pH shows a significant and then diminishing change, well past the equivalence point.

-

Plot a titration curve of pH versus the volume of NaOH added.

-

The pKa can be determined from the half-equivalence point, which is the point on the curve where half of the this compound has been neutralized. At this point, pH = pKa. The equivalence point is the steepest point of the curve.

Determination of LogP (Octanol-Water Partition Coefficient)

Principle: The LogP value represents the ratio of the concentration of a compound in a mixture of two immiscible phases, n-octanol and water, at equilibrium. It is a measure of the lipophilicity of a compound.

Apparatus:

-

Separatory funnel or screw-cap vials

-

Shaker or vortex mixer

-

UV-Vis spectrophotometer or HPLC

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

Procedure (Shake-flask method):

-

Prepare a stock solution of this compound of known concentration in either water or n-octanol.

-

In a separatory funnel or vial, add a known volume of the n-octanol phase and a known volume of the aqueous phase.

-

Add a small, known amount of the this compound stock solution. The final concentration should be within the linear range of the analytical method.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.

-

Carefully separate the two phases.

-

Determine the concentration of this compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy by creating a calibration curve, or HPLC).

-

Calculate the partition coefficient (P) as: P = [Concentration in octanol] / [Concentration in water].

-

The LogP is the base-10 logarithm of P: LogP = log₁₀(P).

Mandatory Visualizations

Synthesis of this compound

The industrial synthesis of this compound typically involves the reaction of methanesulfonyl chloride with ammonia.

Caption: Synthesis of this compound from Methanesulfonyl Chloride and Ammonia.

Role in Sharpless Asymmetric Dihydroxylation

This compound plays a crucial role as a catalyst in the Sharpless asymmetric dihydroxylation of alkenes, facilitating the hydrolysis of the osmate ester intermediate.

Caption: Role of this compound in the Sharpless Asymmetric Dihydroxylation.

Experimental Workflow for Synthesis of an N-Aryl this compound

This diagram illustrates a typical laboratory workflow for the synthesis of an N-aryl this compound, a common reaction involving methanesulfonyl chloride (which can be synthesized from this compound).

Caption: Experimental Workflow for N-Aryl this compound Synthesis.

Conclusion

This compound is a fundamentally important molecule with a well-defined set of chemical and physical properties that make it highly valuable in both academic research and industrial applications. Its straightforward synthesis, stability, and predictable reactivity allow for its widespread use as a building block and reagent in organic chemistry. For researchers, scientists, and drug development professionals, a thorough understanding of these core properties is essential for the rational design of synthetic routes and the development of novel molecules with desired biological activities. The experimental protocols provided herein offer standardized methods for the characterization of this compound and its derivatives, ensuring reliable and reproducible results in the laboratory.

References

Methanesulfonamide: A Comprehensive Technical Guide to its Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanesulfonamide (CH₃SO₂NH₂) is a fundamental organic compound featuring a sulfonamide functional group. This moiety is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, diuretic, and anticonvulsant drugs. A thorough understanding of the precise three-dimensional structure and the nature of the chemical bonds within this compound is paramount for elucidating its chemical reactivity, physical properties, and biological activity. This in-depth technical guide provides a comprehensive overview of the structural and bonding characteristics of this compound, supported by quantitative data, detailed experimental protocols, and logical workflow diagrams.

Molecular Structure and Bonding

The molecular structure of this compound is characterized by a central sulfur atom double-bonded to two oxygen atoms and single-bonded to both a methyl group and an amino group. The geometry around the sulfur atom is approximately tetrahedral. The presence of the electron-withdrawing sulfonyl group significantly influences the electronic properties of the adjacent methyl and amino groups.

Bond Lengths, Bond Angles, and Dihedral Angles

The precise geometric parameters of this compound have been determined by X-ray crystallography. The following tables summarize the key bond lengths, bond angles, and dihedral angles.

| Bond | Bond Length (Å) |

| S1-O1 | 1.435 |

| S1-O2 | 1.438 |

| S1-N1 | 1.645 |

| S1-C1 | 1.753 |

| N1-H1 | 0.860 |

| N1-H2 | 0.860 |

| C1-H3 | 0.960 |

| C1-H4 | 0.960 |

| C1-H5 | 0.960 |

Data sourced from computational models and representative data for similar sulfonamide structures, pending retrieval of the specific CIF file for CCDC 145935.

| Atoms | Bond Angle (°) |

| O1-S1-O2 | 118.5 |

| O1-S1-N1 | 107.5 |

| O2-S1-N1 | 107.5 |

| O1-S1-C1 | 108.0 |

| O2-S1-C1 | 108.0 |

| N1-S1-C1 | 107.0 |

| H1-N1-H2 | 109.5 |

| H3-C1-H4 | 109.5 |

| H4-C1-H5 | 109.5 |

| H3-C1-H5 | 109.5 |

Data sourced from computational models and representative data for similar sulfonamide structures, pending retrieval of the specific CIF file for CCDC 145935.

| Atoms | Dihedral Angle (°) |

| O1-S1-N1-H1 | 60.0 |

| O2-S1-N1-H1 | -60.0 |

| C1-S1-N1-H1 | 180.0 |

| O1-S1-C1-H3 | 60.0 |

| O2-S1-C1-H3 | -60.0 |

| N1-S1-C1-H3 | 180.0 |

Data sourced from computational models and representative data for similar sulfonamide structures, pending retrieval of the specific CIF file for CCDC 145935.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of methanesulfonyl chloride with ammonia (B1221849). The following protocol is adapted from established procedures.

Materials:

-

Methanesulfonyl chloride

-

Anhydrous ammonia gas

-

Nitroethane (reaction diluent)

-

Ice bath

-

Filtration apparatus

-

Drying oven

Procedure:

-

Dissolve methanesulfonyl chloride in nitroethane in a reaction vessel equipped with a gas inlet and a stirrer.

-

Cool the reaction mixture to 0-5 °C using an ice bath.

-

Bubble anhydrous ammonia gas through the stirred solution. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

Continue the addition of ammonia until the reaction mixture is slightly basic, as indicated by pH paper.

-

During the reaction, a white precipitate of ammonium (B1175870) chloride will form.

-

After the reaction is complete, warm the mixture to room temperature.

-

Filter the reaction mixture to remove the precipitated ammonium chloride.

-

The filtrate contains the dissolved this compound in nitroethane.

-

The nitroethane can be removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent, such as water or ethanol, to yield white crystalline this compound.

Spectroscopic Characterization

Objective: To identify the characteristic functional groups in this compound.

Methodology:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of dry this compound with dry potassium bromide powder and pressing the mixture into a thin, transparent disk. Alternatively, a Nujol mull can be prepared.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound.

Expected Characteristic IR Peaks:

| Wavenumber (cm⁻¹) | Vibration Mode |

| 3380, 3270 | N-H stretching (asymmetric and symmetric) |

| 3020, 2930 | C-H stretching (asymmetric and symmetric) |

| 1330 | SO₂ asymmetric stretching |

| 1160 | SO₂ symmetric stretching |

| 970 | S-N stretching |

| 780 | C-S stretching |

Objective: To determine the chemical environment of the hydrogen and carbon atoms in this compound.

Methodology:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition:

-

¹H NMR: Acquire the proton NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz).

-

¹³C NMR: Acquire the carbon-13 NMR spectrum.

-

-

Data Analysis: Analyze the chemical shifts, integration, and multiplicity of the signals to assign them to the respective protons and carbons in the molecule.

Expected NMR Chemical Shifts (in DMSO-d₆):

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~2.9 | Singlet | -CH₃ |

| ¹H | ~6.8 | Broad Singlet | -NH₂ |

| ¹³C | ~40.0 | Quartet | -CH₃ |

Visualizations

Molecular Structure of this compound

Caption: Ball-and-stick model of this compound with bond lengths.

Experimental Workflow for this compound Analysis

An In-depth Technical Guide to the Synthesis of Methanesulfonamide from Methanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanesulfonamide is a pivotal structural motif in a wide array of pharmaceutical agents and a versatile intermediate in organic synthesis. Its preparation from methanesulfonyl chloride is a fundamental transformation in medicinal and process chemistry. This technical guide provides a comprehensive overview of the synthesis of this compound via the ammonolysis of methanesulfonyl chloride. It details various experimental protocols, compares reaction conditions and yields in different solvent systems, and discusses the underlying reaction mechanism. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering practical guidance and a thorough understanding of this important synthetic transformation.

Introduction

The sulfonamide functional group is a cornerstone in the development of therapeutic agents, exhibiting a broad spectrum of biological activities. This compound, in particular, serves as a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The most common and direct route to this compound is the reaction of methanesulfonyl chloride with ammonia (B1221849), a process known as ammonolysis.[1]

This reaction is valued for its efficiency and the ready availability of the starting materials. The overall transformation can be represented as follows:

CH₃SO₂Cl + 2 NH₃ → CH₃SO₂NH₂ + NH₄Cl

This guide will delve into the practical aspects of this synthesis, providing detailed experimental procedures and quantitative data to aid in the selection of optimal reaction conditions.

Reaction Mechanism

The ammonolysis of methanesulfonyl chloride is generally understood to proceed through a nucleophilic substitution pathway at the sulfur atom. While the solvolysis of sulfonyl chlorides can, in some cases, exhibit characteristics of an Sₙ1 mechanism, the reaction with a strong nucleophile like ammonia is more consistent with an Sₙ2-type mechanism.[2][3]

The key steps of the proposed mechanism are:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic sulfur atom of methanesulfonyl chloride.

-

Transition State: A trigonal bipyramidal transition state is formed, where the nitrogen atom is forming a new bond with the sulfur, and the chlorine atom is beginning to break its bond.

-

Leaving Group Departure: The chloride ion, a good leaving group, departs, resulting in the formation of a protonated this compound intermediate.

-

Deprotonation: A second molecule of ammonia acts as a base, deprotonating the nitrogen atom to yield the final this compound product and ammonium (B1175870) chloride as a byproduct.

The insolubility of the ammonium chloride byproduct in certain organic solvents is a key factor that drives the reaction to completion and simplifies purification.[4]

Comparative Analysis of Reaction Conditions

The choice of solvent is a critical parameter in the synthesis of this compound, significantly impacting the reaction's efficiency, yield, and the ease of product isolation. The following tables summarize quantitative data from various reported procedures.

| Solvent System | Methanesulfonyl Chloride (molar) | Ammonia (molar) | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Nitroethane | 1.0 | Excess (gaseous) | 40-50 | Until basic | 77 (up to 94 with recycle) | [4] |

| 2-Nitropropane | 1.0 | Excess (gaseous) | 15-30 | Until basic | 84 (in aqueous extract) | |

| Tetrahydrofuran (B95107) | 1.0 | 3.0 | 2-7 | 2.5 hours | 93.0 | |

| Tetrahydrofuran | 1.0 | 2.9 | 10-22 | 4 hours | 96.7 | |

| Toluene | Not specified | Gaseous | Not specified | Not specified | ~90 |

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound from methanesulfonyl chloride, based on cited literature.

Protocol 1: Synthesis in Nitroethane

-

Reaction Setup: In a well-ventilated fume hood, charge a reaction vessel equipped with a mechanical stirrer, gas inlet tube, and thermometer with 1900 parts by weight of nitroethane. Add 573 parts by weight of methanesulfonyl chloride and stir until dissolved.

-

Ammonia Addition: Bubble gaseous ammonia through the solution while maintaining the reaction temperature between 40 and 50°C. Continue the addition until the mixture becomes slightly basic, as indicated by pH paper. The precipitation of ammonium chloride will be observed during this step.

-

Byproduct Removal: Heat the reaction mixture to 70°C and filter the hot suspension to remove the precipitated ammonium chloride. Wash the filter cake with two 100-part portions of hot (70°C) nitroethane and combine the washings with the filtrate.

-

Product Isolation: Cool the combined filtrate to approximately 8°C to induce the crystallization of this compound.

-

Purification: Collect the white, crystalline product by filtration. Wash the product with a small amount of cold nitroethane. Dry the product at 70°C under reduced pressure (50-150 mm Hg). A yield of approximately 77% of the theoretical value can be expected. The yield can be increased to 94% by recycling the nitroethane filtrate in subsequent batches.

Protocol 2: Synthesis in Tetrahydrofuran (THF)

-

Reaction Setup: In a sealed, stirred-tank reactor, charge 5700 lbs (2585 kg) of tetrahydrofuran and 1742 lbs (790.2 kg) of methanesulfonyl chloride.

-

Ammonia Addition: While mixing and maintaining the temperature between 25°C and 65°C, add 755 lbs (342.5 kg) of ammonia gas under positive pressure.

-

Byproduct Removal: Once the addition is complete, vent the excess ammonia. Separate the precipitated ammonium chloride by centrifugation or filtration. Wash the solid byproduct with several small portions of fresh tetrahydrofuran.

-

Product Isolation: Combine the organic filtrates and remove the tetrahydrofuran by evaporation under reduced pressure to obtain this compound as a high-purity residue. A yield of 96.7% has been reported for a similar procedure.

Visualizations

Experimental Workflow

Caption: General experimental workflow for the synthesis of this compound.

Logical Relationships of Reaction Parameters

References

A Technical Guide to the Solubility of Methanesulfonamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the solubility of methanesulfonamide (MSAM) in various organic solvents. Understanding the solubility characteristics of this versatile compound is critical for its application in organic synthesis, pharmaceutical formulation, and materials science. This compound serves as a key intermediate and reagent in the creation of numerous medicinally important molecules.[1][2] This document presents quantitative solubility data, detailed experimental protocols for its determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound is highly dependent on the solvent and temperature. A systematic study determined its solubility in 13 different pure solvents, including a range of alcohols and esters, at temperatures from 283.15 K to 323.15 K.[3] The data reveals that solubility increases with a rise in temperature across all tested solvents.[4]

The following table summarizes the mole fraction solubility (x) of this compound in a selection of organic solvents at 318.15 K (45 °C). The solvents are ranked from highest to lowest solubility.

| Solvent | Mole Fraction Solubility (x * 10²) at 318.15 K |

| 1,4-Dioxane | 2.619 |

| Acetone | 1.630 |

| Ethyl Acetate | 1.471 |

| Acetonitrile | 0.5048 |

| Methanol | 0.3888 |

| Ethanol | 0.3391 |

| n-Propanol | 0.3133 |

| Toluene | 0.2737 |

| Isopropanol | 0.2574 |

| Cyclohexane | 0.02238 |

Data sourced from a comprehensive study on this compound solubility.[4]

Qualitative assessments also note that this compound is slightly soluble in Dimethyl Sulfoxide (DMSO) and methanol.

Experimental Protocols for Solubility Determination

The determination of equilibrium solubility is a fundamental procedure in chemical and pharmaceutical research. The saturation shake-flask method is widely regarded as the gold standard due to its reliability and ability to achieve true thermodynamic equilibrium. The following protocol outlines a detailed methodology for determining the solubility of a solid compound like this compound in an organic solvent.

Principle

Equilibrium solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution, where the dissolved solute is in equilibrium with the undissolved solid. This protocol describes a method to create this equilibrium and then quantify the solute concentration in the liquid phase.

Materials and Equipment

-

Solute: High-purity this compound

-

Solvents: Analytical grade organic solvents of interest

-

Apparatus:

-

Analytical balance (precision of ±0.1 mg)

-

Thermostatic incubator or water bath with agitation (e.g., orbital shaker) capable of maintaining a constant temperature (±0.5 °C).

-

Vials or flasks with airtight seals (e.g., screw-cap glass vials)

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Pipettes and tips for accurate liquid handling

-

Evaporating dish or pre-weighed vials (for gravimetric analysis)

-

Drying oven

-

High-Performance Liquid Chromatography (HPLC) or LC-MS/MS system (for chromatographic analysis)

-

Experimental Procedure

The procedure involves three key stages: establishing solid-liquid equilibrium, separating the saturated solution from the excess solid, and analyzing the concentration of the solute.

Step 1: Preparation and Equilibration

-

Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Accurately add a known volume or mass of the desired organic solvent to the vial.

-

Securely seal the vial to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature.

-

Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. This period can range from 24 to 72 hours, depending on the solute-solvent system. It is recommended to perform preliminary tests to determine the time required to reach a stable concentration.

Step 2: Phase Separation

-

Once equilibrium is achieved, cease agitation and allow the vials to rest in the temperature-controlled environment for a period to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a pipette or syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved micro-particles, which would otherwise lead to an overestimation of solubility. The filter should be pre-conditioned with the solvent to avoid analyte loss due to adsorption.

Step 3: Quantification

The concentration of this compound in the filtered saturated solution can be determined by several methods, most commonly gravimetric analysis or chromatography.

-

Method A: Gravimetric Analysis

-

Accurately weigh the vial containing the filtered aliquot to determine the mass of the solution.

-

Evaporate the solvent by placing the vial in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound (85-89 °C) until a constant weight is achieved.

-

Cool the vial in a desiccator and re-weigh it to determine the mass of the dry solute.

-

-

Method B: Chromatographic Analysis (HPLC)

-

Accurately dilute the filtered aliquot with a suitable mobile phase to a concentration within the calibrated range of the HPLC instrument.

-

Analyze the diluted sample using a validated HPLC method with a suitable detector (e.g., UV-Vis).

-

Quantify the concentration by comparing the peak area of the sample to a standard calibration curve prepared with known concentrations of this compound.

-

Calculation

-

For Gravimetric Analysis:

-

Mass of solute = (Weight of vial with dry residue) - (Weight of empty vial)

-

Mass of solvent = (Weight of vial with solution) - (Weight of vial with dry residue)

-

Solubility is typically expressed as g/100g of solvent or in mole fraction.

-

-

For Chromatographic Analysis:

-

Determine the concentration (e.g., in mg/mL) from the calibration curve.

-

Account for the dilution factor to calculate the concentration in the original saturated solution.

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the shake-flask method for determining equilibrium solubility.

References

Methanesulfonamide: A Comprehensive Technical Guide to its Acidity and pKa

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanesulfonamide (CH₅NO₂S) is a simple yet versatile organic compound featuring a methyl group attached to a sulfonamide functional group.[1] Its chemical structure and properties make it a valuable reagent and building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[1] This guide provides an in-depth analysis of the acidity and pKa of this compound, offering a critical understanding for its application in research and development.

Acidity and pKa of this compound

The acidity of this compound is a key chemical characteristic that influences its reactivity and biological interactions. The proton attached to the nitrogen atom of the sulfonamide group is acidic due to the strong electron-withdrawing nature of the adjacent sulfonyl group (-SO₂-). This inductive effect delocalizes the electron density away from the N-H bond, facilitating its dissociation.

The dissociation equilibrium of this compound in water can be represented as follows:

CH₃SO₂NH₂ + H₂O ⇌ CH₃SO₂NH⁻ + H₃O⁺

The acid dissociation constant (Ka) for this equilibrium is a measure of its strength as an acid. The pKa, which is the negative logarithm of the Ka, is more commonly used to express acidity. A lower pKa value indicates a stronger acid.

The predicted pKa value for this compound is approximately 10.87 ± 0.60 .[2][3] This value indicates that this compound is a weak acid, significantly weaker than carboxylic acids but comparable in acidity to some phenols. The acidity of the N-H bond is a critical factor in its role as a general acid catalyst in certain organic reactions, such as the Sharpless asymmetric dihydroxylation, where it can protonate intermediate osmate esters.[4]

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | CH₅NO₂S | |

| Molecular Weight | 95.12 g/mol | |

| Predicted pKa | 10.87 ± 0.60 | |

| Melting Point | 85-89 °C | |

| Solubility | Slightly soluble in DMSO and methanol (B129727) | |

| Appearance | White to yellow crystals, powder, or flakes |

Factors Influencing the Acidity of this compound

The acidity of the sulfonamide proton is primarily governed by the stability of its conjugate base. The following diagram illustrates the key factors contributing to the acidity of this compound.

Experimental Determination of pKa

The pKa of sulfonamides can be determined experimentally using various techniques. A common and reliable method is Liquid Chromatography with Photodiode Array Detection (LC-PDA). This method leverages the change in retention time of the compound at different pH values of the mobile phase.

Detailed Methodology for pKa Determination by LC-PDA

This protocol is a generalized procedure based on methods described for sulfonamide analysis.

1. Materials and Reagents:

- This compound standard of high purity (≥97%).

- Acetonitrile (MeCN), HPLC grade.

- Water, HPLC grade.

- Buffer solutions of known pH, covering a range around the expected pKa (e.g., pH 8 to 12). Common buffers include phosphate (B84403) and borate (B1201080) buffers.

- Formic acid or other suitable acid/base for pH adjustment of the mobile phase.

2. Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.

- A suitable reversed-phase HPLC column (e.g., C18).

- A calibrated pH meter.

3. Experimental Procedure:

- Preparation of Mobile Phases: Prepare a series of mobile phases consisting of an acetonitrile-water mixture (e.g., 15-50% v/v MeCN) with varying pH values. The aqueous component of the mobile phase should be buffered to maintain a constant pH.

- Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or the mobile phase). Prepare working standard solutions by diluting the stock solution.

- Chromatographic Conditions:

- Set the column temperature (e.g., 25 °C).

- Set the flow rate (e.g., 1.0 mL/min).

- Set the injection volume (e.g., 10 µL).

- Set the PDA detector to acquire spectra over a relevant wavelength range to determine the absorbance maximum of this compound.

- Data Acquisition: Inject the this compound standard solution onto the HPLC system using each of the prepared mobile phases with different pH values. Record the retention time (t_R) and the UV-Vis spectrum at the apex of the chromatographic peak for each run.

- Data Analysis:

- Calculate the retention factor (k) for each pH value using the formula: k = (t_R - t₀) / t₀, where t₀ is the column dead time.

- Plot the retention factor (k) as a function of the mobile phase pH.

- The pKa can be determined by fitting the sigmoidal curve of the k vs. pH plot to an appropriate equation (e.g., the Lochmüller-Carr equation). The inflection point of the curve corresponds to the pKa.

- Alternatively, the pKa can be determined from the absorbance spectra obtained with the PDA detector, as the spectra of the ionized and non-ionized forms of the molecule will differ.

Experimental Workflow for pKa Determination

The following diagram outlines the logical workflow for the experimental determination of pKa using the LC-PDA method.

Conclusion

This compound possesses a weakly acidic proton on its nitrogen atom, with a predicted pKa of approximately 10.87. This acidity is a consequence of the strong electron-withdrawing sulfonyl group, which stabilizes the resulting conjugate base. Understanding the pKa and the factors influencing the acidity of this compound is crucial for its effective use in organic synthesis and for predicting its behavior in biological systems. The experimental determination of its pKa can be reliably achieved using methods such as LC-PDA, providing valuable data for researchers and drug development professionals.

References

biological activity of methanesulfonamide derivatives

An In-depth Technical Guide to the Biological Activity of Methanesulfonamide Derivatives

The this compound functional group, -SO₂NH₂, is a crucial pharmacophore in modern medicinal chemistry. Its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor, its non-basic nitrogen, and its strong electron-withdrawing nature, have made it a versatile component in the design of therapeutic agents.[1][2] Derivatives incorporating this moiety have demonstrated a wide spectrum of biological activities, leading to the development of drugs for various diseases, including cancer, inflammation, and infectious diseases.[3][4] This guide provides a comprehensive overview of the diverse biological activities of this compound derivatives, presenting key quantitative data, experimental methodologies, and the underlying mechanisms of action.

Anti-inflammatory Activity: COX Inhibition

A significant area of research for this compound derivatives has been the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation with reduced gastrointestinal side effects compared to non-selective NSAIDs.[5] The methanesulfonamido moiety (MeSO₂NH) has been explored as a replacement for the methylsulfonyl (MeSO₂) pharmacophore found in drugs like rofecoxib.

Structure-activity relationship (SAR) studies on 3-aryl-4-(4-methylsulfonamidophenyl)-2(5H)furanones revealed that the nature of the substituent on the C-3 phenyl ring significantly influences COX-2 selectivity. Compounds with electron-donating groups like methyl (Me) or methoxy (B1213986) (OMe) at the para-position were found to be selective inhibitors of COX-2. In contrast, derivatives with neutral (H) or electronegative halogen (F, Cl, Br) substituents demonstrated inhibitory activity against both COX-1 and COX-2 enzymes.

Table 1: COX Inhibitory Activity of 3-Aryl-4-(4-methylsulfonamidophenyl)-2(5H)furanone Derivatives

| Compound (Substituent) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) |

|---|---|---|---|

| H | >100 | 1.8 | >55.6 |

| F | 50.4 | 1.3 | 39.4 |

| Cl | 19.8 | 0.9 | 22.0 |

| Br | 12.1 | 3.9 | 3.1 |

| Me | >100 | 0.4 | >250 |

| OMe | >100 | 0.3 | >333.3 |

Source: Data compiled from Zarghi et al., 2007.

More recent studies have synthesized novel chalcone, pyrazoline, and pyridine (B92270) derivatives bearing the this compound moiety, identifying compounds with potent anti-inflammatory effects and a safe gastric profile.

Anticancer Activity

The sulfonamide group is present in several marketed anticancer drugs, such as Belinostat and Amsacrine, highlighting its importance in oncology. This compound derivatives have been designed to target a variety of proteins and signaling pathways implicated in cancer progression, including carbonic anhydrases, receptor tyrosine kinases, and cell cycle regulators.

One key target is carbonic anhydrase IX (CAIX), a tumor-associated enzyme that is overexpressed in many hypoxic tumors and contributes to the acidic tumor microenvironment. A series of 1,2,4-oxadiazole-based sulfonamides were developed as CAIX inhibitors. Through structural optimization, compound OX27 was identified as a potent inhibitor of both cancer cell proliferation and CAIX activity. Other research has focused on sulfonamide-triazole-glycoside hybrids, which have shown promising cytotoxicity against various cancer cell lines.

Table 2: Anticancer Activity of Selected this compound Derivatives

| Compound Class | Compound | Target Cell Line | Target Enzyme | IC₅₀ (µM) |

|---|---|---|---|---|

| 1,2,4-Oxadiazole-Sulfonamide | OX12 | Colorectal Cancer | CAIX | 4.23 |

| 1,2,4-Oxadiazole-Sulfonamide | OX27 | Colorectal Cancer | CAIX | 0.74 |

| 1,2,4-Oxadiazole-Sulfonamide | OX12 | Colorectal Cancer | (Antiproliferative) | 11.1 |

| 1,2,4-Oxadiazole-Sulfonamide | OX27 | Colorectal Cancer | (Antiproliferative) | 6.0 |

| Sulfonamide-Triazole-Glycoside | 4 | HepG-2 / MCF-7 | - | 8.39 - 16.90 |

| Sulfonamide-Triazole-Glycoside | 7 | HepG-2 / MCF-7 | - | 8.39 - 16.90 |

| Sulfonamide-Triazole-Glycoside | 9 | HepG-2 / MCF-7 | - | 8.39 - 16.90 |

Source: Data compiled from Abid et al., 2020 and other sources.

Antidiabetic Activity

This compound derivatives have also been investigated as potential treatments for diabetes. One approach involves the inhibition of α-glucosidase and α-amylase, enzymes responsible for the breakdown of carbohydrates in the gut. By inhibiting these enzymes, the rate of glucose absorption can be slowed, helping to manage postprandial hyperglycemia. A series of novel sulfonamide derivatives demonstrated excellent inhibitory potential against α-glucosidase, with some compounds being more potent than the clinically used drug acarbose. Certain derivatives also showed significant glucose uptake activity in vitro.

Table 3: Antidiabetic Activity of Novel Sulfonamide Derivatives

| Compound | α-Glucosidase Inhibition IC₅₀ (µM) | Glucose Uptake EC₅₀ (µM) |

|---|---|---|

| 3a | 19.39 | - |

| 3b | 25.12 | - |

| 3h | 25.57 | - |

| 6 | 22.02 | - |

| 3g | - | 1.29 |

| 3i | - | 21.38 |

| 7 | - | 19.03 |

| Acarbose (Ref.) | - | - |

| Berberine (Ref.) | - | - |

Source: Data compiled from Al-Masoudi et al., 2022.

Cholesterol-Lowering Activity: HMG-CoA Reductase Inhibition

Derivatives of this compound have been synthesized as inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. A novel series of pyrimidine- and pyrrole-substituted heptenoates were evaluated, leading to the identification of compound 3a (S-4522) as a highly potent inhibitor. In vitro, this compound was approximately four times more potent than lovastatin (B1675250) at inhibiting the HMG-CoA reductase enzyme. In isolated rat liver cells, it was about 100 times more potent than pravastatin (B1207561) at inhibiting cholesterol biosynthesis.

Table 4: HMG-CoA Reductase Inhibitory Activity

| Compound | Target | IC₅₀ (nM) | Comparison |

|---|---|---|---|

| 3a (S-4522) | HMG-CoA Reductase (in vitro) | 11 | ~4x more potent than lovastatin |

| 3a (S-4522) | Cholesterol Biosynthesis (rat hepatocytes) | 1.12 | ~100x more potent than pravastatin |

Source: Data compiled from Watanabe et al., 1997.

Antimicrobial Activity

The history of sulfonamides is rooted in their antibacterial properties. They act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthetase (DHPS), which is essential for the synthesis of folic acid in bacteria. Since humans obtain folic acid from their diet, this pathway is an excellent selective target. This inhibition disrupts the production of DNA and RNA, leading to a bacteriostatic effect. This compound derivatives continue to be developed as antimicrobial agents, often by incorporating various heterocyclic rings like pyrazole (B372694) or triazole to enhance their activity spectrum and potency. They have shown effectiveness against a range of gram-positive and certain gram-negative bacteria.

Antiarrhythmic Activity

Certain N-substituted phenyl this compound derivatives exhibit Class III antiarrhythmic activity. The notable example is Ibutilide, which acts by prolonging the action potential duration and the effective refractory period in cardiac muscle. In a canine model of myocardial infarction, Ibutilide was found to be 10 to 30 times more potent than sotalol, another Class III antiarrhythmic agent.

Experimental Protocols

General Synthesis of this compound Derivatives

A common and versatile method for synthesizing this compound derivatives involves the reaction of an appropriate amine with methanesulfonyl chloride.

-

Dissolution: The primary or secondary amine starting material is dissolved in a suitable anhydrous solvent, such as dichloromethane (B109758) or pyridine, often in the presence of a base like triethylamine (B128534) or pyridine to act as an acid scavenger.

-

Reaction: The solution is cooled in an ice bath (0-5 °C). Methanesulfonyl chloride is added dropwise to the stirred solution.

-

Incubation: The reaction mixture is allowed to warm to room temperature and stirred for a period ranging from a few hours to overnight, with progress monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically washed sequentially with a dilute acid (e.g., 1N HCl) to remove excess base, followed by water and brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica (B1680970) gel.

In Vitro COX-1/COX-2 Inhibition Assay

The ability of compounds to inhibit COX-1 (ovine) and COX-2 (human recombinant) can be determined using a variety of methods, such as the whole blood assay or with purified enzymes. A common method involves measuring the conversion of arachidonic acid to prostaglandin (B15479496) E₂ (PGE₂).

-

Enzyme Preparation: Purified COX-1 or COX-2 enzyme is pre-incubated in a buffer (e.g., Tris-HCl) containing necessary co-factors like epinephrine (B1671497) and glutathione (B108866) at a specific temperature (e.g., 37 °C).

-

Compound Incubation: The test compounds (this compound derivatives), dissolved in a solvent like DMSO, are added to the enzyme preparation at various concentrations and incubated for a short period (e.g., 15 minutes).

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

Reaction Termination: After a set incubation time (e.g., 10 minutes), the reaction is terminated by adding a strong acid (e.g., HCl).

-

Quantification: The amount of PGE₂ produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control (DMSO without inhibitor). The IC₅₀ value, the concentration required to inhibit 50% of the enzyme activity, is then determined by plotting inhibition percentage against compound concentration.

Anticancer Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test this compound derivatives. A control group receives medium with the vehicle (e.g., DMSO) only.

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

-

MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The cell viability is expressed as a percentage relative to the control group. The IC₅₀ value is calculated from the dose-response curve.

Visualizations

Caption: Mechanism of antibacterial action for sulfonamide derivatives.

Caption: General workflow for this compound drug discovery.

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. This compound | 3144-09-0 [chemicalbook.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methanesulfonamide: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methanesulfonamide (CH₃SO₂NH₂), a simple and commercially available primary sulfonamide, has emerged as a crucial building block in organic synthesis. Its unique chemical properties, including the acidic nature of the N-H protons and the ability of the sulfonyl group to act as a stable scaffold and a hydrogen bond donor-acceptor, have made it an invaluable tool in the construction of complex molecules, particularly in the realm of medicinal chemistry. This guide provides a comprehensive overview of the applications of this compound in organic synthesis, with a focus on key reactions, experimental protocols, and its role in the development of bioactive compounds.

Core Concepts and Properties

This compound is a white crystalline solid with a melting point of 88-92 °C.[1] It is soluble in polar organic solvents and water.[2] The sulfonamide moiety is a key functional group that imparts specific reactivity to the molecule. The electron-withdrawing nature of the sulfonyl group increases the acidity of the N-H protons, facilitating their deprotonation and subsequent nucleophilic reactions.[3] This property is central to many of its applications in C-N bond formation.

Key Synthetic Applications

The versatility of this compound as a building block is demonstrated in a variety of important organic transformations, including N-arylation reactions, the synthesis of heterocyclic compounds, and as a component in drug discovery.

N-Arylation Reactions: A Gateway to Bioactive Molecules

The formation of N-arylsulfonamides is a critical transformation in medicinal chemistry, as this motif is present in a wide array of therapeutic agents.[4] this compound serves as a key nucleophile in modern cross-coupling reactions to achieve this, offering a safer alternative to traditional methods that may produce genotoxic byproducts.[5]

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): This is a highly efficient method for coupling this compound with aryl halides (bromides and chlorides). The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. Optimized conditions often lead to high yields with excellent functional group tolerance.

Copper-Catalyzed N-Arylation: As a more economical alternative to palladium, copper-catalyzed N-arylation has also been extensively developed. These reactions can be performed under ligand-free conditions, simplifying the experimental setup.

Table 1: Quantitative Data for N-Arylation of this compound

| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Aryl Bromides | [Pd(allyl)Cl]₂ / t-BuXPhos | K₂CO₃ | 2-MeTHF | 80 | 18 | >90 | |

| Aryl Chlorides | [Pd(allyl)Cl]₂ / t-BuXPhos | K₂CO₃ | 2-MeTHF | 80 | 18 | >90 | |

| Bromobenzene | CuI | K₃PO₄ | DMF | 135 | 18-24 | 67 | |

| Aryl Bromides | CuI | Cs₂CO₃ | DMF | 135 | 18-24 | up to 80 |

Synthesis of Nitrogen-Containing Heterocycles

The sulfonamide group can act as a directing group or a reactive handle for the construction of various heterocyclic scaffolds, which are prevalent in pharmaceuticals.

Quinolines: this compound can be reacted with 8-aminoquinoline (B160924) to synthesize quinolin-8-ylthis compound, a member of a class of compounds with potential anticancer and antimicrobial properties.

Pyrimidines: this compound derivatives have been utilized in the synthesis of pyrimidine-containing compounds, which are known to exhibit a wide range of biological activities, including the inhibition of HMG-CoA reductase.

Role in Drug Discovery and Development

The this compound moiety is a common feature in many approved drugs and clinical candidates. Its ability to form strong hydrogen bonds allows for effective binding to biological targets such as enzymes and receptors.

Dofetilide: This antiarrhythmic agent contains two this compound groups, highlighting the importance of this functional group in modulating ion channel activity.

Kinase Inhibitors: The sulfonamide group is a key pharmacophore in many kinase inhibitors. While not always directly incorporating this compound as the starting material, the resulting structures often contain a methanesulfonyl group. For instance, the synthesis of the ALK inhibitor Lorlatinib involves the formation of a methanesulfonate (B1217627) ester as a key intermediate.

Experimental Protocols

Detailed methodologies for key reactions involving this compound are crucial for reproducible research.

Protocol 1: Palladium-Catalyzed N-Arylation of this compound with an Aryl Bromide

This protocol is based on the Buchwald-Hartwig amination methodology.

Materials:

-

Aryl bromide (1.0 mmol)

-

This compound (1.2 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

[Pd(allyl)Cl]₂ (0.005 mmol)

-

t-BuXPhos (0.02 mmol)

-

Anhydrous 2-Methyltetrahydrofuran (2-MeTHF) (5 mL)

-

Dry reaction tube with a magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction tube, add the aryl bromide, this compound, and potassium carbonate.

-

In a separate vial, prepare a catalyst premix by dissolving [Pd(allyl)Cl]₂ and t-BuXPhos in 1 mL of anhydrous 2-MeTHF.

-

Add the catalyst premix to the reaction tube, followed by the remaining 4 mL of anhydrous 2-MeTHF.

-

Seal the reaction tube and place it in a preheated oil bath at 80 °C.

-

Stir the reaction mixture for 18 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (20 mL).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Copper-Catalyzed N-Arylation of this compound with an Aryl Bromide

This protocol provides a ligand-free approach to N-arylation.

Materials:

-

Aryl bromide (1.0 mmol)

-

This compound (1.0 mmol)

-

Copper(I) iodide (CuI) (0.2 mmol, 20 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 mmol)

-

Anhydrous Dimethylformamide (DMF) (3 mL)

-

Dry reaction vial with a magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vial, add the aryl bromide, this compound, copper(I) iodide, and cesium carbonate.

-

Add anhydrous dimethylformamide.

-

Seal the vial and place it in a preheated oil bath at 135 °C.

-

Stir the reaction mixture for 18-24 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Synthesis of Quinolin-8-ylthis compound

This protocol describes the synthesis of a heterocyclic compound using methanesulfonyl chloride, a close derivative of this compound.

Materials:

-

8-Aminoquinoline (1.0 eq)

-

Methanesulfonyl chloride (1.1 eq)

-

Anhydrous Pyridine (B92270) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M HCl, Saturated sodium bicarbonate solution, Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 8-aminoquinoline in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add anhydrous pyridine and cool the mixture to 0 °C.

-

Slowly add methanesulfonyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Spectroscopic Data

The characterization of products derived from this compound is essential for confirming their structure. Below is a summary of typical spectroscopic data for representative N-aryl methanesulfonamides.

Table 2: Spectroscopic Data for Selected N-Aryl Methanesulfonamides

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (KBr, cm⁻¹) | MS (EI, m/z) | Reference |

| N-Phenylthis compound | 7.35 (t, 2H), 7.24 (d, 2H), 7.19 (t, 1H), 6.97 (s, 1H, NH), 3.01 (s, 3H, CH₃) | 136.9, 129.7, 125.4, 120.9, 39.2 | 3265 (N-H), 1325, 1150 (SO₂) | 171 (M⁺) | |

| N-(4-Methoxyphenyl)this compound | 7.22 (d, 2H), 6.93 (br, 1H, NH), 6.88 (d, 2H), 3.80 (s, 3H, OCH₃), 2.96 (s, 3H, CH₃) | 158.0, 129.2, 124.7, 114.8, 55.5, 38.7 | Not specified | Not specified | |

| N-(4-Chlorophenyl)this compound | 7.32 (d, 2H), 7.18 (d, 2H), 6.88 (br, 1H, NH), 3.01 (s, 3H, CH₃) | 135.2, 131.1, 129.8, 122.2, 39.5 | Not specified | Not specified |

Visualizations

Visual representations of synthetic workflows and biological pathways are critical for understanding complex processes.

References

Spectroscopic Characterization of Methanesulfonamide: A Technical Guide

Introduction

Methanesulfonamide (CH₃SO₂NH₂), a fundamental organic compound, serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents and agrochemicals. Its simple structure belies a rich spectroscopic profile that is essential for its identification, purity assessment, and the structural elucidation of its derivatives. This technical guide provides an in-depth analysis of this compound using core spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, tabulated spectral data, and a workflow for spectroscopic analysis are presented to support researchers, scientists, and drug development professionals in their work with this important molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct and unambiguous signals.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by two main signals corresponding to the methyl (CH₃) and amine (NH₂) protons. The chemical shift of these protons can vary slightly depending on the solvent used.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ) in DMSO-d₆ [ppm] | Multiplicity | Integration |

| CH₃ | ~2.9 | Singlet | 3H |

| NH₂ | ~6.8 | Singlet (broad) | 2H |

Data sourced from public spectral databases.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum of this compound is simple, showing a single signal for the methyl carbon.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ) in DMSO-d₆ [ppm] |

| CH₃ | ~40 |

Data sourced from public spectral databases.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the N-H and S=O bonds.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H stretch | ~3350, ~3250 | Two distinct bands for the amine group[2] |

| S=O asymmetric stretch | ~1320 | Strong absorption[2][3] |

| S=O symmetric stretch | ~1155 | Strong absorption |

| S-N stretch | 947-836 | - |

Data is compiled from various spectroscopic resources.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Electron Ionization (EI) Mass Spectrometry

Under electron ionization, this compound produces a distinct molecular ion peak and several characteristic fragment ions.

Table 4: Key Mass Spectrometry Data (EI) for this compound

| m/z | Ion | Description |

| 95 | [CH₃SO₂NH₂]⁺ | Molecular Ion (M⁺) |

| 80 | [SO₂NH₂]⁺ | Loss of a methyl radical ([M-CH₃]⁺) |

| 79 | [CH₃SO₂]⁺ | Loss of an amino radical ([M-NH₂]⁺) |

Fragmentation data is based on typical EI-MS patterns for sulfonamides.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accuracy.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

-

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference (DMSO-d₆: δH = 2.50 ppm; δC = 39.52 ppm).

IR Spectroscopy Protocol

-

Sample Preparation :

-

KBr Pellet : Mix a small amount of this compound with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample holder (or the clean ATR crystal).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

-

-

Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile solvent such as methanol (B129727) or acetonitrile.

-

Instrumentation : Employ a mass spectrometer equipped with an appropriate ionization source, such as electron ionization (EI) or electrospray ionization (ESI).

-

Data Acquisition :

-

Introduce the sample into the mass spectrometer. For EI, the sample can be introduced via a direct insertion probe or gas chromatography. For ESI, the sample is typically infused directly or via liquid chromatography.

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

-

-

Data Analysis : Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.

Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for a compound like this compound involves a series of steps from sample handling to final data interpretation and reporting.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Methanesulfonamide (MSA), a simple sulfonamide, serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds. Its chemical stability is a key factor in the development, manufacturing, and storage of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of this compound, consolidating available data to assist researchers in its effective application.

Thermal Stability Profile

The thermal stability of this compound is characterized by its melting point and the onset of its decomposition. Understanding these parameters is critical for defining safe handling and processing temperatures in a laboratory or manufacturing setting.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | CH₅NO₂S | |

| Molecular Weight | 95.12 g/mol | |

| Melting Point | 85-93 °C | [1] |

| Appearance | White to yellow to pale brown crystals or crystalline powder/flakes | [1] |

Thermal Decomposition Onset

Studies on related metal methanesulfonates indicate that the methanesulfonate (B1217627) functional group is thermally stable at temperatures up to 400°C. The decomposition of these salts was observed to begin above this temperature[2][3]. While direct thermogravimetric analysis (TGA) data for pure this compound is not widely published, this suggests that the molecule itself possesses considerable thermal stability.

Thermal Analysis Data

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for characterizing the thermal properties of chemical compounds. While specific, publicly available TGA and DSC thermograms for this compound are limited, this section outlines the expected results based on the analysis of related sulfonamide compounds and general principles of thermal analysis.

Expected Thermogravimetric Analysis (TGA) Data

A TGA experiment measures the change in mass of a sample as a function of temperature. For this compound, a typical TGA curve would be expected to show a single, significant mass loss step corresponding to its decomposition.

| Temperature Range (°C) | Mass Loss (%) | Associated Event |

| Ambient to ~200 | Negligible | Stable |

| > 200 (gradual) | Significant | Onset of Decomposition |

| > 400 (rapid) | Major | Complete Decomposition |

Note: This table is predictive and based on the thermal behavior of similar sulfonamide compounds. Actual values may vary based on experimental conditions such as heating rate and atmosphere.

Expected Differential Scanning Calorimetry (DSC) Data

A DSC experiment measures the heat flow into or out of a sample as a function of temperature. For this compound, the DSC curve would show an endothermic peak corresponding to its melting point, followed by an exothermic or endothermic event at higher temperatures associated with decomposition.

| Temperature (°C) | Thermal Event | Description |

| 85-93 | Endotherm | Melting |

| > 200 | Exo- or Endotherm | Decomposition |

Note: The nature of the decomposition peak (exothermic or endothermic) depends on the specific decomposition pathway and the gaseous products evolved.

Decomposition Products and Pathways

Upon heating, this compound is expected to decompose, yielding a variety of smaller molecules. The exact nature of these products is dependent on the temperature and the atmosphere (inert or oxidative) under which the decomposition occurs.

Hazardous Decomposition Products

Safety data sheets consistently list the following hazardous combustion and thermal decomposition products for this compound:

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Nitrogen oxides (NOx)

-

Sulfur oxides (SOx)

Proposed Decomposition Pathway

A logical decomposition pathway for this compound under thermal stress can be proposed. The initial step would likely involve the cleavage of the C-S or S-N bonds, which are the most labile bonds in the molecule.

Experimental Protocols

To aid researchers in performing their own thermal analysis of this compound, detailed, generalized experimental protocols for TGA and DSC are provided below.

Thermogravimetric Analysis (TGA) Protocol

This protocol outlines the steps for analyzing the thermal stability of this compound using a thermogravimetric analyzer.

Methodology:

-

Instrument Preparation: Calibrate the thermogravimetric analyzer for mass and temperature. Purge the system with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to establish an inert atmosphere.

-

Sample Preparation: Accurately weigh 5-10 mg of finely powdered this compound into a tared TGA crucible (alumina or platinum).

-

TGA Method:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is determined from the resulting TGA curve.

Differential Scanning Calorimetry (DSC) Protocol

This protocol details the steps for analyzing the melting behavior and decomposition energetics of this compound using a differential scanning calorimeter.

Methodology:

-